NMS-P715 analog

描述

NMS-P715 is a selective and orally bioavailable MPS1 inhibitor, which selectively reduces cancer cell proliferation, leaving normal cells almost unaffected. NMS-P715 accelerates mitosis and affects kinetochore components localization causing massive aneuploidy and cell death in a variety of tumoral cell lines and inhibits tumor growth in preclinical cancer models. Inhibiting the SAC could represent a promising new approach to selectively target cancer cells.

生物活性

NMS-P715 analog, a selective inhibitor of the MPS1 kinase, has garnered attention for its potential therapeutic applications in cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables that illustrate its efficacy.

Overview of MPS1 Kinase

MPS1 (Monopolar Spindle 1) is a serine/threonine kinase that plays a crucial role in the spindle assembly checkpoint (SAC), ensuring proper chromosome segregation during cell division. Overexpression of MPS1 is often observed in various cancers, making it a promising target for therapeutic intervention. Inhibition of MPS1 can lead to increased chromosome missegregation and subsequent cell death, particularly in cancer cells exhibiting chromosomal instability (CIN) .

Inhibition Profile

This compound demonstrates potent inhibitory activity against MPS1, with an IC50 value of 84 nM . Its selectivity profile shows reduced activity against other kinases such as Aur-A and CDK2/A, with IC50 values of 1.45 µM and >10 µM respectively. Additionally, it exhibits an IC50 of 150 nM on the human tumor cell line A2780 .

The mechanism by which this compound exerts its effects involves:

- Disruption of SAC : By inhibiting MPS1, NMS-P715 disrupts the SAC, leading to improper attachment of chromosomes to spindle microtubules. This results in increased rates of aneuploidy and ultimately triggers mitotic catastrophe .

- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through mitochondrial pathways following mitotic failure .

Case Studies

-

Pancreatic Ductal Adenocarcinoma (PDAC) :

- In vitro studies indicated that NMS-P715 effectively inhibited growth in PDAC cell lines. The treatment led to increased chromosome missegregation and cell death associated with impaired SAC function .

- A favorable therapeutic index was suggested due to the relative resistance observed in normal stem cells compared to PDAC cells .

- A549 Cell Line :

Data Tables

Table 1: Inhibition Profile of this compound

| Compound | Target | IC50 (nM) |

|---|---|---|

| NMS-P715 | MPS1 | 84 |

| NMS-P715 | Aur-A | 1450 |

| NMS-P715 | CDK2/A | >1000 |

| NMS-P715 | PLK1 | 237 |

Table 2: Cellular Activity and Pharmacokinetics

| Parameter | Value |

|---|---|

| Cellular IC50 (A549) | 840 nM |

| C max (ng/mL) | 3542 |

| T max (h) | 0.25 |

| AUC po (ng h/mL) | 6604 |

科学研究应用

Targeting Tumor Cells

NMS-P715 analog is primarily researched for its potential as a therapeutic agent against cancers characterized by MPS1 overexpression. Its selective action allows it to reduce tumor growth significantly while minimizing damage to normal tissues. Studies have demonstrated that treatment with NMS-P715 can lead to increased chromosome instability and cell death in various malignancies, including ovarian and pancreatic cancers .

Overcoming Chemoresistance

Research indicates that this compound may also play a role in overcoming chemoresistance associated with traditional therapies. In glioblastoma models, for instance, the compound has been shown to enhance the efficacy of existing chemotherapeutic agents by targeting the SAC pathway, which is often upregulated in resistant tumors .

Combination Therapies

Ongoing studies are exploring the potential of this compound as part of combination therapies. Its ability to induce aneuploidy may synergize with other treatments, providing a multifaceted approach to tackling resistant cancer types .

Comparative Analysis with Other MPS1 Inhibitors

To contextualize the efficacy of this compound, a comparison with other known MPS1 inhibitors is presented below:

| Compound Name | Structure Features | IC50 (nM) | Unique Characteristics |

|---|---|---|---|

| NMS-P715 | Selective ATP-competitive inhibitor | 84 | High selectivity for cancer cells; induces massive aneuploidy |

| AZ3146 | ATP-competitive | 80 | Exhibits similar resistance mutations as NMS-P715 |

| CCT251455 | Selective for MPS1 | 100 | Different binding interactions compared to NMS-P715 |

This table highlights that while other inhibitors exhibit similar potency, NMS-P715's unique selectivity towards cancer cells provides a significant therapeutic advantage.

Case Study 1: Pancreatic Ductal Adenocarcinoma

In a study involving pancreatic ductal adenocarcinoma cell lines, treatment with NMS-P715 led to significant growth inhibition and increased rates of apoptosis compared to control groups. The compound effectively reduced mitotic markers and increased chromosome missegregation rates, demonstrating its potential as a novel therapeutic strategy for PDAC .

Case Study 2: Neuroblastoma

Another investigation into neuroblastoma cells revealed that high expression levels of MPS1 correlated with poor patient outcomes. Treatment with NMS-P715 resulted in enhanced apoptosis and disrupted mitochondrial function, suggesting that targeting MPS1 could be beneficial in improving treatment responses for neuroblastoma patients .

属性

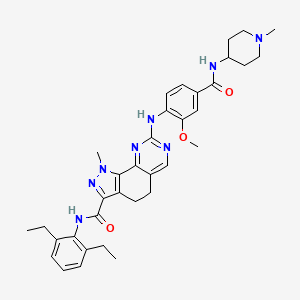

IUPAC Name |

N-(2,6-diethylphenyl)-8-[2-methoxy-4-[(1-methylpiperidin-4-yl)carbamoyl]anilino]-1-methyl-4,5-dihydropyrazolo[4,3-h]quinazoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H42N8O3/c1-6-21-9-8-10-22(7-2)29(21)39-34(45)31-26-13-11-24-20-36-35(40-30(24)32(26)43(4)41-31)38-27-14-12-23(19-28(27)46-5)33(44)37-25-15-17-42(3)18-16-25/h8-10,12,14,19-20,25H,6-7,11,13,15-18H2,1-5H3,(H,37,44)(H,39,45)(H,36,38,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGZYFFJOGZFXBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NC(=O)C2=NN(C3=C2CCC4=CN=C(N=C43)NC5=C(C=C(C=C5)C(=O)NC6CCN(CC6)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H42N8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

622.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。